molecular formula C20H19ClN2O4 B5418316 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5418316
M. Wt: 386.8 g/mol
InChI Key: GCHCMGGFXVDYSZ-SXGWCWSVSA-N
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Description

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies in mice have demonstrated that this compound can reduce tumor growth and inflammation, as well as improve survival rates. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, this compound also has some limitations, such as its relatively low solubility in water and certain organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its use in the synthesis of novel materials with unique optical and electronic properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.

Synthesis Methods

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-sec-butoxy-3-chloro-5-methoxyphenol with 4-nitrobenzaldehyde, followed by the addition of acetonitrile and a base catalyst. The resulting product is a yellow crystalline solid with a high melting point.

Scientific Research Applications

3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique optical and electronic properties. In organic electronics, this compound has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, demonstrating promising performance.

properties

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-4-13(2)27-20-18(21)10-14(11-19(20)26-3)9-16(12-22)15-5-7-17(8-6-15)23(24)25/h5-11,13H,4H2,1-3H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCMGGFXVDYSZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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